molecular formula C14H18Cl2N2O B045788 N,N-Didemethyleclanamine CAS No. 116271-41-1

N,N-Didemethyleclanamine

Cat. No.: B045788
CAS No.: 116271-41-1
M. Wt: 301.2 g/mol
InChI Key: QEASCXZVUQIDDJ-CHWSQXEVSA-N
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Description

However, extensive data on structurally related N,N-dimethylamine derivatives—compounds featuring two methyl groups attached to a nitrogen atom—are available. These compounds exhibit diverse chemical properties and applications, ranging from pharmaceuticals to industrial solvents. This article focuses on comparing key N,N-dimethylamine derivatives, including N,N-dimethylacetamide, N,N-dimethylaniline, N,N-dimethylformamide (DMF), and N-nitrosodimethylamine (NDMA), leveraging the provided evidence to highlight their structural, functional, and regulatory distinctions.

Properties

CAS No.

116271-41-1

Molecular Formula

C14H18Cl2N2O

Molecular Weight

301.2 g/mol

IUPAC Name

N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide

InChI

InChI=1S/C14H18Cl2N2O/c1-2-14(19)18(13-5-3-4-12(13)17)9-6-7-10(15)11(16)8-9/h6-8,12-13H,2-5,17H2,1H3/t12-,13-/m1/s1

InChI Key

QEASCXZVUQIDDJ-CHWSQXEVSA-N

SMILES

CCC(=O)N(C1CCCC1N)C2=CC(=C(C=C2)Cl)Cl

Isomeric SMILES

CCC(=O)N([C@@H]1CCC[C@H]1N)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CCC(=O)N(C1CCCC1N)C2=CC(=C(C=C2)Cl)Cl

Synonyms

N,N-didemethyleclanamine
N,N-didesmethyleclanamine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide typically involves the following steps:

    Formation of the Aminocyclopentyl Intermediate: The starting material, cyclopentanone, undergoes reductive amination with ammonia or an amine to form the aminocyclopentyl intermediate.

    Introduction of the Dichlorophenyl Group: The intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to introduce the dichlorophenyl group.

    Formation of the Propanamide Moiety: The final step involves the reaction of the dichlorophenyl-substituted intermediate with propanoyl chloride to form the desired propanamide compound.

Industrial Production Methods

In industrial settings, the production of N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide may involve optimized reaction conditions such as:

    Use of Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed to enhance reaction rates and yields.

    Controlled Temperature and Pressure: Reactions are often conducted under controlled temperature and pressure to ensure high purity and yield of the final product.

    Purification Techniques: Techniques such as recrystallization and chromatography are used to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where nucleophiles replace one or both chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to various biological effects such as inhibition of enzyme activity or alteration of receptor function.

Comparison with Similar Compounds

Key Observations :

  • Polarity : N,N-Dimethylacetamide and DMF are highly polar due to their amide groups, making them effective solvents for polymers and pharmaceuticals .
  • Aromaticity : N,N-Dimethylaniline’s aromatic ring enables its use in dye synthesis and as a catalyst .
  • Toxicity: NDMA is a potent carcinogen, with regulatory limits enforced due to its formation in pharmaceuticals and food .

N,N-Dimethylacetamide (DMA)

  • Pharmaceuticals : Used as a solvent in drug synthesis (e.g., antibiotics, analgesics) due to high purity (>99%) and stability .
  • Polymer Industry : Dissolves polyacrylonitrile and polyurethanes during fiber production .

N,N-Dimethylaniline

  • Dyes and Pigments : Intermediate for methylene blue and other triarylmethane dyes .
  • Catalysis : Accelerates reactions in rubber vulcanization and peroxide-based polymerizations .

N,N-Dimethylformamide (DMF)

  • Electronics : Cleans circuit boards and synthesizes lithium-ion battery electrolytes .
  • Peptide Synthesis : Facilitates coupling reactions in solid-phase peptide synthesis .

N-Nitrosodimethylamine (NDMA)

  • Byproduct : Forms during chlorination of water and in certain drug degradation pathways (e.g., ranitidine) .
  • Regulatory Scrutiny: Monitored under EPA and FDA guidelines due to carcinogenicity (oral TD₅₀ = 0.095 mg/kg/day) .

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